molecular formula C13H19ClFNO B1319714 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride CAS No. 123855-53-8

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Cat. No. B1319714
Key on ui cas rn: 123855-53-8
M. Wt: 259.75 g/mol
InChI Key: UCMOFEDNIPDZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04870083

Procedure details

To a solution of 5.0 g (23.2 mmole) of the 4-hydroxymethyl-piperidine-1-carboxylic acid t-butyl ester produced above, in 100 ml of dimethylformamide, was added 1.2 g (25.6 mmole) of a 50% sodium hydride oil dispersion. After stirring for 0.5 hours, 5.0 g (34.9 mmole) of 4-fluorobenzyl chloride was added, followed by a catalytic amount of tetrabutylammonium iodide. The suspension was stirred an additional 24 hours, quenched with saturated aqueous sodium chloride and extracted with ether. The organic layer was dried with magnesium sulfate and concentrated. The resulting oil was treated with methanolic hydrogen chloride for 4 hours. A white solid was obtained upon concentration, which was filtered and washed with hexane. 5.1 g of 4-(4-fluoro-benzyloxymethyl)-piperidine hydrochloride was obtained which had a melting point of 142°-145° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[H-].[Na+].[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][Cl:24])=[CH:21][CH:20]=1>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[ClH:24].[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][O:15][CH2:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:21][CH:20]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred an additional 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting oil was treated with methanolic hydrogen chloride for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A white solid was obtained upon concentration, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Cl.FC1=CC=C(COCC2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.